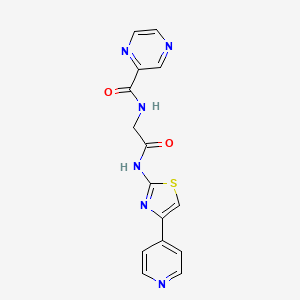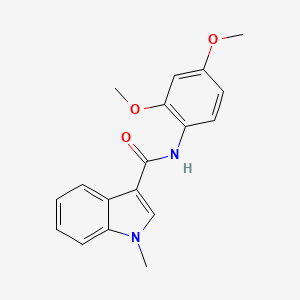
N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazine ring can be introduced via a condensation reaction with appropriate amines and carboxylic acids. The final compound is obtained by coupling the thiazole and pyrazine intermediates under specific conditions such as refluxing in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a thiazole ring, and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C15H12N6O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N6O2S/c22-13(8-19-14(23)11-7-17-5-6-18-11)21-15-20-12(9-24-15)10-1-3-16-4-2-10/h1-7,9H,8H2,(H,19,23)(H,20,21,22) |
Clé InChI |
AGGOACYTDKIXPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)CNC(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12177667.png)

![Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B12177675.png)

![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B12177687.png)

![1-(furan-2-ylmethyl)-5-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B12177703.png)


![Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl]-](/img/structure/B12177711.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12177716.png)
![(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B12177724.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12177728.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B12177735.png)
